methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride
Overview
Description
“Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride” is a chemical compound with the molecular formula C12H16ClNO4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H16ClNO4 . This indicates that it contains 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its molecular weight, boiling point, melting point, and more. For “this compound”, the molecular weight is 273.71 . Other specific physical and chemical properties were not found in the sources I consulted .Scientific Research Applications
Fluorescence Derivatisation in Biochemical Analysis :
- 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has been used to derivatise amino acids, resulting in strong fluorescence, beneficial for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Pharmaceutical Research and Polymorphism Studies :
- Research on polymorphic forms of similar compounds has advanced pharmaceutical sciences. These studies involve spectroscopic and diffractometric techniques to understand subtle structural differences (Vogt, Williams, Johnson, & Copley, 2013).
Organic Synthesis and Reaction Studies :
- Investigations into reactions of related compounds, like the addition of catechol to alkyl propiolates, have expanded the understanding of organic synthesis processes (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Antimicrobial Activity Research :
- Synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties from similar compounds has been studied for their antimicrobial activities against various strains (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Biocatalysis in Pharmaceutical Intermediates :
- Biocatalysis using isolated microorganisms for the synthesis of pharmaceutical intermediates, like S-3-amino-3-phenylpropionic acid, a similar compound, highlights the intersection of biochemistry and pharmaceutical manufacturing (Li, Wang, Huang, Zou, & Zheng, 2013).
Corrosion Inhibition in Material Science :
- Studies on benzoxazin derivatives, similar in structure, for corrosion inhibition in acidic environments demonstrate the compound's relevance in materials science and engineering (Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, & Hammouti, 2016).
properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-15-12(14)9(6-13)4-8-2-3-10-11(5-8)17-7-16-10;/h2-3,5,9H,4,6-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQFSQAIHGUEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.